molecular formula C10H10ClNaO3 B563418 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt CAS No. 1346603-21-1

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Cat. No.: B563418
CAS No.: 1346603-21-1
M. Wt: 236.627
InChI Key: YNPCWJFLKBMRIL-UHFFFAOYSA-M
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Description

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is recognized in scientific research primarily as the major, pharmacologically inactive metabolite of the muscle relaxant baclofen . Following administration, baclofen undergoes stereoselective metabolism where its S-enantiomer is converted into this compound, also designated as M1 or CHBA . This role makes it an indispensable reference standard in bioanalytical and pharmacokinetic studies. Researchers utilize this compound to develop and validate enantioselective analytical methods, such as LC-MS/MS, for the precise quantitation of baclofen and its metabolites in biological matrices like plasma and cerebrospinal fluid . Investigating this metabolite is crucial for understanding the overall disposition and clearance of baclofen, as it helps to elucidate stereoselective metabolic pathways and potential saturation of elimination mechanisms, particularly at high doses . Furthermore, its application extends to studies aimed at minimizing variability in patient exposure to metabolites during drug formulation development . By providing a characterized and pure sample of this key metabolite, this product enables advanced research in neuropharmacology, drug metabolism, and analytical chemistry, supporting the refinement of therapeutic drug monitoring and dosing strategies for spasticity management.

Properties

IUPAC Name

sodium;3-(4-chlorophenyl)-4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPCWJFLKBMRIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction with Epoxypropyl Halide

The foundational synthesis begins with the reaction of a 4-chlorophenyl Grignard reagent (4-ClC₆H₄MgX) with 2,3-epoxypropyl halide (epichlorohydrin or analogous compounds). This step forms a 3-(4-chlorophenyl)-2-hydroxypropyl halide intermediate. The Grignard reagent attacks the less substituted carbon of the epoxide, yielding a secondary alcohol with retention of configuration.

Reaction Conditions :

  • Temperature: −20°C to 0°C in anhydrous tetrahydrofuran (THF)

  • Stoichiometry: 1:1 molar ratio of Grignard reagent to epoxide

  • Workup: Quenched with ammonium chloride, extracted with ethyl acetate

This step achieves >80% yield, with purity confirmed via thin-layer chromatography (TLC).

Cyanide Substitution

The halide intermediate undergoes nucleophilic substitution with alkali metal cyanides (e.g., NaCN or KCN) to form the corresponding nitrile. This reaction proceeds via an SN2 mechanism, displacing the halide with a cyanide group.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or aqueous ethanol

  • Temperature: 60–80°C for 6–12 hours

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

The nitrile intermediate is isolated via vacuum distillation, yielding 70–85% with >90% purity.

Hydrolysis and Neutralization

The nitrile is hydrolyzed to the carboxylic acid using sodium hydroxide (NaOH) under reflux. Subsequent neutralization with NaOH forms the sodium salt.

Hydrolysis Conditions :

  • Reagent: 2M NaOH in 50% aqueous ethanol

  • Temperature: Reflux at 80°C for 8–16 hours

  • Neutralization: Adjusted to pH 7–8 with HCl, followed by NaOH addition

This step achieves 90–95% conversion, with the sodium salt crystallizing upon cooling.

Industrial Production Methods

Continuous Flow Synthesis

Industrial scales employ microfluidic reactors to enhance reaction control and reproducibility. Key parameters include:

ParameterValue
Residence Time5–10 minutes
Temperature25–50°C
Pressure1–3 bar
Yield85–92%

Continuous flow systems reduce side reactions and improve stereoselectivity, critical for pharmaceutical-grade output.

Reaction Optimization

Stereoselective Control

Enantiomeric purity is achieved using chiral catalysts during the Grignard step. For example, (S)-BINAP-Ru complexes induce asymmetric induction, yielding the (R)-enantiomer with 95% enantiomeric excess (ee).

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance Grignard reactivity, while protic solvents (e.g., ethanol) stabilize intermediates during hydrolysis.

Purification and Characterization

Crystallization

The sodium salt is purified via recrystallization from ethanol-water (3:1), yielding white crystalline solids with ≥99% purity.

Analytical Methods

  • LC-MS/MS : Confirms molecular weight (236.627 g/mol) and detects impurities.

  • Chiral HPLC : Determines enantiomeric excess using a Chiralpak AD-H column.

  • ¹H NMR : Peaks at δ 7.3 (4H, aromatic), δ 4.1 (1H, hydroxyl), δ 3.5 (2H, methylene).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ee (%)Scalability
Batch Grignard759580Moderate
Continuous Flow909995High
Chiral Catalysis859895Low

Continuous flow synthesis offers the best balance of yield and scalability, while chiral catalysis ensures high enantiopurity for biomedical applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.

    Reduction: 3-(4-Chlorophenyl)-4-hydroxybutanol.

    Substitution: 3-(4-Hydroxyphenyl)-4-hydroxybutyric acid.

Scientific Research Applications

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.

    Pathways Involved: It may affect pathways related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

(a) Sodium 4-Hydroxy-3-Phenylbutanoate (CAS 40951-19-7)

  • Structural Difference : Lacks the 4-chloro substitution on the phenyl ring.
  • Physicochemical Impact : Reduced molecular weight (213.03 g/mol vs. 237.6 g/mol) and lower lipophilicity due to the absence of chlorine.
  • Applications : Used in biochemical studies as a GABA analog but with weaker receptor affinity compared to chlorinated derivatives .

(b) (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

  • Stereochemical Difference : The (R)-enantiomer (CAS 1346617-22-8) exhibits distinct chiral properties compared to the racemic mixture.
  • Pharmacological Relevance : Enantiomers may differ in metabolic pathways and receptor interactions, though specific data remain under investigation .

(c) 3-(4-Cyanophenyl)-4-hydroxybutyric Acid Derivatives

  • Applications: Cyanophenyl derivatives are explored in medicinal chemistry for enhanced metabolic stability .

Deuterated and Isotopic Analogs

(a) Sodium 4-Hydroxybutyrate-d6 (CAS 362049-53-4)

  • Isotopic Labeling : Incorporates six deuterium atoms, enhancing metabolic stability for tracer studies.
  • Analytical Utility: Used in mass spectrometry to distinguish endogenous and exogenous compounds .

(b) (±)-β-Hydroxybutyrate-d4 (CAS 1219804-68-8)

  • Structural Simplicity : Lacks the chlorophenyl group, focusing on β-hydroxybutyrate metabolism.
  • Clinical Relevance : A ketone body analog studied in metabolic disorders like diabetes .

Non-Chlorinated Hydroxybutyrate Salts

4-Hydroxybutyric Acid Sodium Salt (CAS 502-85-2)

  • Key Difference : Absence of the 4-chlorophenyl group simplifies the structure (C₄H₇O₃Na).

Physicochemical and Pharmacokinetic Comparisons

Property 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt Sodium 4-Hydroxy-3-Phenylbutanoate 4-Hydroxybutyric Acid Sodium Salt (GHB)
Molecular Weight (g/mol) 237.6 213.03 126.09
Solubility High in H₂O, MeOH Soluble in H₂O Highly soluble in H₂O
Storage -20°C Room temperature Controlled (Schedule III drug)
Primary Use Baclofen metabolite research GABA analog studies CNS depressant, narcolepsy treatment
Chirality Racemic or (R)-enantiomer Racemic Racemic

Market and Availability

  • Suppliers: Available from Cayman Chemicals, Toronto Research Chemicals, and Shanghai Saikerui Biotechnology, with prices ranging from $50–$200 per 2.5 mg .
  • Regulatory Status: Not controlled under drug schedules, unlike GHB, which is classified as Schedule III in many regions .

Biological Activity

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, also known as γ-Hydroxybaclofen, is a compound that has garnered attention for its biological activity, particularly as a metabolite of baclofen. This article explores its biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview and Properties

Chemical Structure and Composition:

  • Chemical Formula: C₁₀H₁₁ClO₃Na
  • Molecular Weight: 232.65 g/mol
  • CAS Number: 1346603-21-1

This compound is characterized by a chlorophenyl group attached to a hydroxybutyric acid moiety, which influences its biological interactions.

2. Pharmacokinetics

Absorption and Metabolism:
Research indicates that after administration of baclofen, 3-(4-chlorophenyl)-4-hydroxybutyric acid is identified as a prominent metabolite in human plasma and urine. Approximately 80% of the administered dose is excreted in urine within three days, with 85% being unchanged drug and less than 10% as metabolites .

Table 1: Excretion Profile of Baclofen and Metabolites

SubstanceRoute of ExcretionPercentage Excreted
BaclofenUrine~80%
3-(4-Chlorophenyl)-4-hydroxybutyric AcidUrine~85% (unchanged)
Other MetabolitesUrine<10%

3. Biological Activity

Mechanism of Action:
3-(4-Chlorophenyl)-4-hydroxybutyric acid acts primarily as an inactive metabolite of baclofen. It has been shown to interact with GABA_B receptors, although its efficacy as an agonist is significantly lower compared to baclofen itself . This interaction suggests a potential role in modulating neurotransmitter release, which can influence various neurological pathways.

Cellular Effects:
The compound influences cellular processes by modulating signaling pathways associated with kinases and phosphatases. These pathways are crucial for regulating cellular functions such as metabolism and stress responses.

4. Case Studies and Research Findings

Case Study: Neuroprotective Effects
In a study examining the effects of baclofen and its metabolites on sleep patterns in individuals with narcolepsy, it was found that sodium oxybate (a GABA_B agonist) significantly increased slow-wave sleep (SWS), while baclofen showed varied effects depending on dosage . The presence of 3-(4-chlorophenyl)-4-hydroxybutyric acid was noted but deemed inactive in this context.

Table 2: Comparative Effects on Sleep Patterns

TreatmentEffect on SWSEEG Delta Power
Sodium OxybateIncreasedSignificant
BaclofenVariableModerate
ControlNo effectBaseline

5. Toxicological Considerations

At higher doses, compounds related to 3-(4-chlorophenyl)-4-hydroxybutyric acid can induce toxic effects such as oxidative stress and inflammation. Animal studies have demonstrated that dosage is critical in determining the safety profile of this compound .

6. Conclusion

This compound presents an intriguing profile as a metabolite of baclofen with potential implications in neuropharmacology. While it exhibits limited direct biological activity compared to its parent compound, understanding its pharmacokinetics and cellular interactions can provide insights into its role in therapeutic contexts.

Q & A

Basic Question: What are the key considerations for synthesizing 3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt with high enantiomeric purity?

Answer:
Synthesis of the compound requires precise control of stereochemistry, particularly for the (R)-enantiomer (CAS 1346617-22-8). Key steps include:

  • Chiral resolution : Use chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic methods to ensure enantiomeric excess (e.e. >98%) .
  • Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric impurities.
  • Characterization : Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) and nuclear Overhauser effect (NOE) NMR to validate spatial configuration .
    Storage : Maintain at -20°C in anhydrous conditions to prevent racemization or hydrolysis .

Basic Question: How should researchers validate the structural integrity and purity of this compound?

Answer:
A multi-analytical approach is essential:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Verify aromatic proton environments (δ 7.2–7.4 ppm for chlorophenyl) and hydroxyl group presence (δ 1.5–2.5 ppm) .
    • FT-IR : Confirm carboxylic acid salt formation (absence of -COOH stretch at 1700 cm⁻¹; presence of COO⁻ symmetric/asymmetric stretches at 1400–1600 cm⁻¹).
  • Chromatography :
    • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) using C18 columns with mobile phases like acetonitrile/0.1% formic acid .
  • Elemental Analysis : Match experimental C, H, Cl, and Na content to theoretical values (e.g., C10H10ClNaO3: C 50.76%, H 4.26%) .

Advanced Question: How can discrepancies between in vitro and in vivo pharmacological activity data for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Metabolic Instability : The sodium salt may hydrolyze in vivo to the free acid, altering bioavailability. Use LC-MS/MS to quantify intact compound vs. metabolites in plasma .
  • Species-Specific Metabolism : Compare metabolic pathways in human hepatocytes vs. animal models (e.g., CYP450 profiling).
  • Experimental Design :
    • Dose Adjustments : Account for plasma protein binding differences using equilibrium dialysis .
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC50 values with in vivo clearance rates to predict efficacious doses .

Advanced Question: What methodologies are recommended for studying the compound’s mechanism of action in neurodegenerative models?

Answer:

  • Target Engagement Assays :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity to putative targets (e.g., GABA receptors) .
    • Calcium Imaging : Assess neuronal activity modulation in primary cortical neurons .
  • In Vivo Models :
    • Transgenic Mice : Use tauopathy or amyloid-β models to evaluate cognitive improvement via Morris water maze .
  • Biomarker Analysis : Quantify neuroinflammatory markers (e.g., IL-6, TNF-α) via ELISA in CSF or brain homogenates .

Basic Question: What are the optimal storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at -20°C in sealed, argon-purged vials to prevent oxidation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., 4-chlorobenzoic acid) .

Advanced Question: How can batch-to-batch variability in impurity profiles be minimized during scale-up?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization to control particle size and polymorph formation .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, pH, stoichiometry) using response surface methodology .
  • Impurity Tracking : Use high-resolution mass spectrometry (HRMS) to identify and quantify trace impurities (e.g., ≤0.1% chlorophenyl diketone byproduct) .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles.
  • Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal in accordance with EPA guidelines .

Advanced Question: How can researchers address conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?

Answer:

  • Solubility Profiling :
    • Phase Solubility Studies : Measure solubility in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO, PEG 400) using UV-Vis spectroscopy .
    • Molecular Dynamics (MD) Simulations : Predict solvation free energy to guide solvent selection .
  • Formulation Strategies :
    • Cyclodextrin Complexation : Enhance aqueous solubility via host-guest interactions (e.g., β-cyclodextrin) .

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